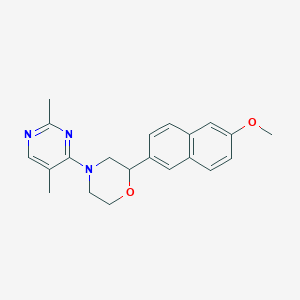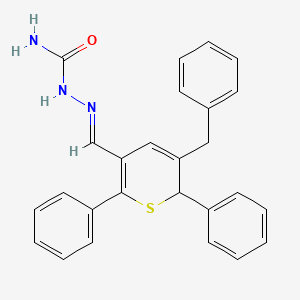![molecular formula C20H15BrClNO3 B5371053 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5371053.png)
2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments is its potential to selectively target cancer cells and reduce inflammation without affecting healthy cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate. One area of interest is exploring its potential as a treatment for other types of cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments. Finally, there is potential for the development of new derivatives of this compound with enhanced therapeutic properties.
Méthodes De Synthèse
The synthesis of 2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate involves the reaction of 2-bromo-4-chloro-6-iodophenol with 8-methoxy-2-quinolinecarboxaldehyde in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
[2-bromo-4-chloro-6-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClNO3/c1-12(24)26-20-14(10-15(22)11-17(20)21)7-9-16-8-6-13-4-3-5-18(25-2)19(13)23-16/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGXBNFTBDCKJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-chloroisoxazol-5-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370974.png)
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-pyrrolidinol](/img/structure/B5370981.png)
![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxamide](/img/structure/B5370988.png)
![4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}pyrimidin-2-amine](/img/structure/B5370992.png)

![4-(2-{4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B5371006.png)

![7-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5371022.png)
![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5371034.png)
![2-butyl-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371042.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide](/img/structure/B5371054.png)

![N,N,4-trimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5371065.png)
![(4aS*,8aR*)-6-[3-(2-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371067.png)